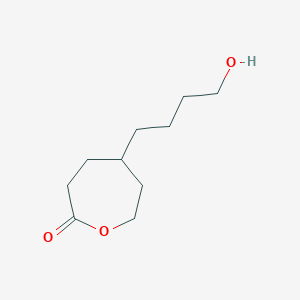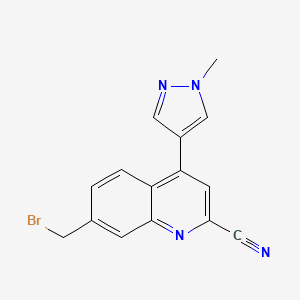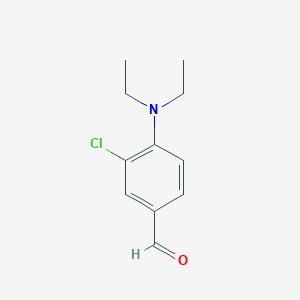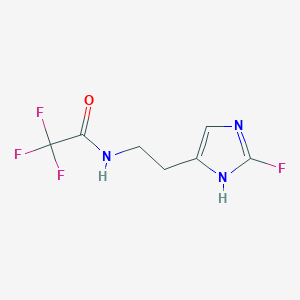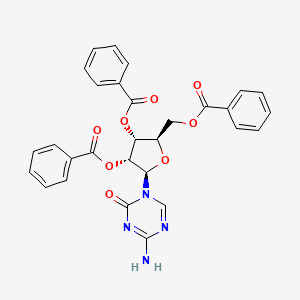
2',3',5'-Tri-o-benzoyl-5-azacytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that add methyl groups to DNA molecules, thereby affecting gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved through benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine. The azacytidine moiety is introduced through a series of reactions involving the substitution of the cytidine base with an azacytidine base .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2’,3’,5’-Tri-o-benzoyl-5-azacytidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different biological activities .
科学的研究の応用
2’,3’,5’-Tri-o-benzoyl-5-azacytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its effects on DNA methylation and gene expression, making it valuable in epigenetics research.
Medicine: Due to its potential anti-tumor activity, it is investigated as a candidate for cancer therapy.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
作用機序
The mechanism of action of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine involves the inhibition of DNA methyltransferases. By inhibiting these enzymes, the compound prevents the addition of methyl groups to DNA, leading to changes in gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exhibiting anti-tumor effects .
類似化合物との比較
Similar Compounds
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-tumor activity.
5-Azacytidine: A well-known cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
Decitabine: Similar to 5-azacytidine, it is used in the treatment of myelodysplastic syndromes and other cancers
Uniqueness
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is unique due to its specific benzoyl protection groups, which may influence its solubility, stability, and biological activity compared to other cytidine analogs. These properties can make it more suitable for certain applications in research and therapy .
特性
分子式 |
C29H24N4O8 |
|---|---|
分子量 |
556.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |
InChIキー |
XMEBCSNOBVAIDQ-MOUTVQLLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


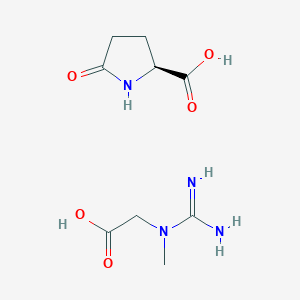
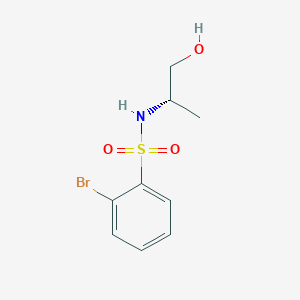
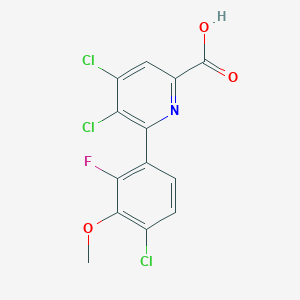
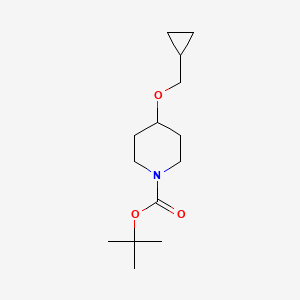
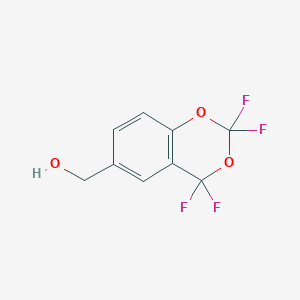
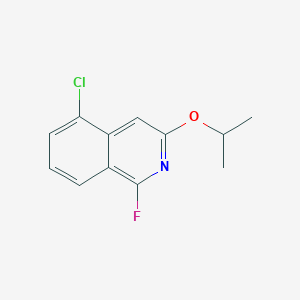
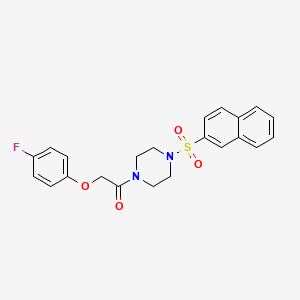
![2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid](/img/structure/B8304073.png)
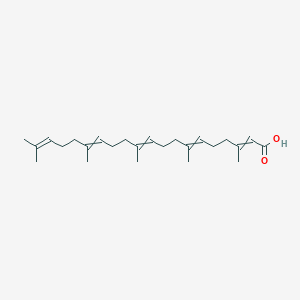
![1-[4-(3-Bromopropoxy)-3,5-dibromophenyl]ethanone](/img/structure/B8304097.png)
